1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride
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Overview
Description
1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride typically involves the reaction of 3-trifluoromethylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The diazepane ring structure is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane: A closely related compound with similar chemical properties but without the dihydrochloride salt form.
1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane hydrochloride: Another salt form of the compound with slightly different solubility and stability characteristics.
Uniqueness: 1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride is unique due to its specific combination of the trifluoromethyl group and the diazepane ring, which imparts distinct chemical and pharmacological properties. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-4-11(9-10)17-7-2-5-16-6-8-17;;/h1,3-4,9,16H,2,5-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSIQXKTGDMDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC(=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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